5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a propoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
The synthesis of 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction involving a thioamide and a haloketone.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached via an etherification reaction using a suitable propoxyphenyl halide.
Final Coupling: The final step involves coupling the triazole and thiazole intermediates under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the propoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:
1,2,3-triazole-4-carboxamides: These compounds share the triazole ring and carboxamide group but may have different substituents.
Thiazole-containing compounds: These compounds contain the thiazole ring and may exhibit similar biological activities.
Propoxyphenyl derivatives: Compounds with the propoxyphenyl group can have varying biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-methyl-1-(4-propoxyphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-9-23-13-6-4-12(5-7-13)21-11(2)14(19-20-21)15(22)18-16-17-8-10-24-16/h4-8,10H,3,9H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOAGCYGPDPJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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